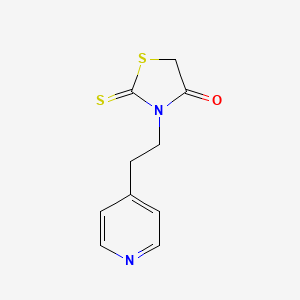

3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-pyridin-4-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c13-9-7-15-10(14)12(9)6-3-8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMOZZJDFUYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228472 | |

| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105192-22-0 | |

| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-pyridine-4-ylethylamine and carbon disulfide.

Formation of Intermediate: The initial step involves the reaction of 2-pyridine-4-ylethylamine with carbon disulfide in the presence of a base such as potassium hydroxide to form the dithiocarbamate intermediate.

Cyclization: The intermediate undergoes cyclization with chloroacetic acid to yield 3-(2-pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one.

Industrial Production Methods:

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, converting the thioxo group to a thiol or thioether.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, especially at the carbonyl carbon, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; often carried out in the presence of a base or catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Alkylated or acylated derivatives of the thiazolidinone ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one, as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells, inhibit tumor growth, and may act through various mechanisms such as modulation of cell cycle progression and inhibition of specific signaling pathways .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Thiazolidinones are reported to possess antibacterial and antifungal activities. In vitro studies have demonstrated that derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, some thiazolidinone derivatives exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their use in treating inflammatory diseases .

Material Science

Polymer Chemistry

The unique chemical structure of 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one allows it to be incorporated into polymer matrices to enhance material properties. Research has explored its use as a functional additive to improve thermal stability and mechanical strength in polymer composites .

Case Study 1: Anticancer Activity

A study by Foroughifar et al. synthesized a series of thiazolidinone derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds with a pyridine moiety exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction being further investigated .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial activity of thiazolidinones, researchers found that 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. This study underlines the potential for developing new antibiotics based on this compound's structure .

Summary of Applications

| Application Area | Potential Uses | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against bacteria and fungi | |

| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |

| Material Science | Polymer additives | Enhances thermal stability and mechanical strength |

Wirkmechanismus

The mechanism by which 3-(2-pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the pyridine moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound is compared to structurally related thiazolidinones (Table 1):

Key Observations :

- The pyridin-4-ylethyl group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., benzyl or methylphenyl) due to the pyridine nitrogen’s polarity .

- Planarity of the thiazolidinone core is conserved across derivatives, critical for maintaining hydrogen-bonding interactions in biological targets .

Challenges :

- Bulky substituents (e.g., benzyl) reduce reaction yields due to steric hindrance .

- Electron-deficient aldehydes (e.g., 4-bromobenzaldehyde) require longer reaction times for condensation .

Insights :

- The pyridinyl group may enhance target specificity for enzymes with polar active sites (e.g., acetylcholinesterase) compared to non-polar aromatic substituents .

- 5-Arylidene derivatives exhibit superior bioactivity due to extended conjugation, which facilitates electron transfer in enzyme inhibition .

Physicochemical Properties

Notes:

Biologische Aktivität

3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the pyridine moiety is believed to enhance its lipophilicity and overall biological activity.

Chemical Structure and Properties

The molecular formula of 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one is with a molecular weight of approximately 238.3 g/mol. The structure features a thiazolidine ring with a thioxo group at position 2 and a pyridine ring attached via an ethylene linker at position 3.

Key Structural Features:

- Thiazolidine Ring: Provides a scaffold for biological activity.

- Thioxo Group: Contributes to reactivity and potential interactions with biological targets.

- Pyridine Moiety: Enhances lipophilicity and biological activity.

Biological Activities

Research indicates that 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cells. For instance, compounds structurally similar to 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various cancer cell lines such as HeLa, A549 (lung cancer), and MCF7 (breast cancer) through mechanisms involving both extrinsic and intrinsic signaling pathways .

Case Study:

A synthesized derivative was tested for antiproliferative activity against human tumor cell lines, revealing significant inhibition with IC50 values lower than those of standard chemotherapeutic agents like irinotecan .

Antimicrobial Activity

Thiazolidinone derivatives have been evaluated for their antimicrobial properties. In vitro studies showed that certain compounds exhibit potent activity against Gram-positive bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 µg/mL |

| Compound B | Escherichia coli | 25 µg/mL |

| 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one | Bacillus subtilis | TBD |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that thiazolidinones can reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages, suggesting potential use in treating inflammatory diseases .

The biological activity of 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one is believed to involve modulation of various biological pathways:

- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction: The compound may interact with specific receptors to exert its effects on inflammation and microbial growth.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives?

Synthesis typically involves condensation reactions of aldehydes with thioacetate derivatives, followed by cyclization. For example, 4-chlorobenzaldehyde and methyl thioacetate react to form intermediates, which are hydrogenated to yield target compounds (analogous to methods in ). Characterization employs NMR, IR spectroscopy, and X-ray crystallography to confirm purity and structure .

Q. How is the crystal structure of rhodanine derivatives determined, and what structural features influence biological activity?

X-ray diffraction (XRD) is the gold standard for resolving crystal structures. In 3-phenylrhodanine derivatives, planar thiazolidinone rings and substituent positioning (e.g., methyl or pyridinyl groups) dictate molecular packing and intermolecular interactions, which correlate with bioactivity (e.g., antibacterial or antiviral effects) .

Q. What experimental designs are recommended for initial biological screening of this compound?

Randomized block designs with split-split plots (as in ) are effective for evaluating biological activity across variables (e.g., substituent groups, concentrations). Replicates (4–5 plants/group) and multi-parametric analysis (physical, chemical, and antioxidant properties) ensure statistical robustness .

Advanced Research Questions

Q. How do substituent variations (e.g., pyridinyl vs. methylphenyl) impact structure-activity relationships (SAR) in rhodanine derivatives?

SAR studies ( ) reveal that electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity, while bulky substituents reduce membrane permeability. Computational docking (not explicitly in evidence but inferred) can predict binding affinities to targets like bacterial enzymes or viral proteases .

Q. What methodologies address contradictions in biological activity data across structurally similar derivatives?

Contradictions arise from substituent positioning (e.g., para- vs. ortho-methyl in ) or assay conditions. Resolve via comparative dose-response assays, molecular dynamics simulations, and meta-analysis of published IC50/EC50 values .

Q. How can reactive intermediates (e.g., thiourea or chloroacetyl precursors) be safely handled during synthesis?

Use nitrile gloves (EN 374 compliant) and flame-retardant lab coats ( ). Conduct reactions in fume hoods with proper ventilation. Quench reactive intermediates (e.g., thiols) with aqueous NaHCO3 to prevent exothermic side reactions .

Q. What challenges arise in multi-step synthesis of hybrid derivatives (e.g., thiazolidinone-quinazolinone systems)?

Key challenges include regioselectivity in cyclization steps and purification of polar intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard solutions (analogous to ) .

Q. How can computational methods enhance the design of novel derivatives with improved pharmacokinetic profiles?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while ADMETox models (e.g., SwissADME) estimate solubility, bioavailability, and toxicity. Validate predictions with in vitro permeability assays (Caco-2 cells) .

Methodological Notes

- Structural Analysis : Always cross-validate XRD data (e.g., CCDC entries in ) with spectroscopic methods to rule out polymorphic variations.

- Biological Assays : Include positive controls (e.g., known inhibitors) and replicate experiments to minimize batch-to-batch variability.

- Safety Protocols : Regularly inspect PPE and follow ISO 15193 guidelines for chemical handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.